molecular formula C24H18BrN B12567080 4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine CAS No. 161121-63-7

4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine

Cat. No.: B12567080
CAS No.: 161121-63-7
M. Wt: 400.3 g/mol
InChI Key: SVWUHLWAWASQBP-UHFFFAOYSA-N
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Description

4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a diphenylpyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine typically involves a multi-step process. One common method includes the bromination of 4-methylphenyl-2,6-diphenylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido, thiocyanato, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecular architectures.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine is unique due to its combination of a bromomethyl group with a diphenylpyridine core.

Properties

CAS No.

161121-63-7

Molecular Formula

C24H18BrN

Molecular Weight

400.3 g/mol

IUPAC Name

4-[4-(bromomethyl)phenyl]-2,6-diphenylpyridine

InChI

InChI=1S/C24H18BrN/c25-17-18-11-13-19(14-12-18)22-15-23(20-7-3-1-4-8-20)26-24(16-22)21-9-5-2-6-10-21/h1-16H,17H2

InChI Key

SVWUHLWAWASQBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)CBr

Origin of Product

United States

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